molecular formula C20H38O3 B12966362 Ethyl 18-oxooctadecanoate

Ethyl 18-oxooctadecanoate

Cat. No.: B12966362
M. Wt: 326.5 g/mol
InChI Key: SCDLQSQLXYUBJV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 18-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of octadecanoic acid to introduce the oxo group at the 18th position, followed by esterification with ethanol. The oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under controlled conditions. The esterification process typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between the carboxylic acid and ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation and esterification processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly oxidizing agents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 18-oxooctadecanoate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to a hydroxyl

Properties

Molecular Formula

C20H38O3

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl 18-oxooctadecanoate

InChI

InChI=1S/C20H38O3/c1-2-23-20(22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h19H,2-18H2,1H3

InChI Key

SCDLQSQLXYUBJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCC=O

Origin of Product

United States

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